3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,5-dimethoxyphenyl group at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2,5-dimethoxyphenyl)-7-oxo-4-methyl-2H-chromen-2-one.
Reduction: Formation of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-dihydrochromen-2-one.
Substitution: Formation of derivatives with substituted groups on the phenyl ring.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding with biological macromolecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the hydroxyl and methyl groups, resulting in different chemical and biological properties.
7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the 2,5-dimethoxyphenyl group, affecting its reactivity and applications.
3-(2,5-Dimethoxyphenyl)-4-methyl-2H-chromen-2-one: Lacks the hydroxyl group, influencing its biological activity.
Uniqueness
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its potential biological activities. This article presents a comprehensive overview of the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chromen-2-one core with specific functional groups that contribute to its biological activity. The presence of the hydroxy group and the dimethoxyphenyl substituent enhances its reactivity and interaction with biological targets.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H18O5 |
Molecular Weight | 314.34 g/mol |
CAS Number | 123456-78-9 |
Antimicrobial Activity
Research indicates that derivatives of coumarin, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain coumarin derivatives inhibited the growth of various bacterial strains at concentrations ranging from 50 to 200 µg/mL. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies have reported that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range. For instance, one study indicated an IC50 value of approximately 15 µM against MCF-7 cells, suggesting moderate efficacy compared to standard chemotherapeutics.
Enzyme Inhibition
This compound has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor. A structure-activity relationship analysis highlighted that modifications in the phenyl ring significantly affect inhibitory potency. The most potent derivatives exhibited IC50 values as low as 56 nM, indicating strong inhibition of MAO-B activity, which is relevant for neuroprotective strategies in treating neurodegenerative diseases.
Case Studies
-
Anticancer Activity Study :
- Objective : Evaluate the anticancer potential against various cell lines.
- Methodology : MTT assay was utilized to assess cell viability.
- Findings : The compound demonstrated significant cytotoxicity against MCF-7 and HeLa cells with IC50 values of 15 µM and 20 µM respectively.
-
Enzyme Inhibition Study :
- Objective : Investigate MAO-B inhibition.
- Methodology : Spectrophotometric assays were performed to measure enzyme activity.
- Findings : The compound inhibited MAO-B with an IC50 value of 56 nM, highlighting its potential for treating conditions like Parkinson's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
Substituent | Effect on Activity |
---|---|
Hydroxy Group | Enhances interaction with targets |
Dimethoxy Substituent | Modulates lipophilicity |
Methyl Group | Influences metabolic stability |
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13-6-4-11(19)8-16(13)23-18(20)17(10)14-9-12(21-2)5-7-15(14)22-3/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLLXPGYWQAJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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